

4-Bromopyridine-3-boronic acid chemical properties and reactivity

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Compound of Interest

Compound Name: 4-Bromopyridine-3-boronic acid

Cat. No.: B582264

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An In-depth Technical Guide to **4-Bromopyridine-3-boronic acid**: Chemical Properties and Reactivity

For researchers, scientists, and drug development professionals, **4-Bromopyridine-3-boronic acid** is a valuable heterocyclic building block. Its utility in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, makes a thorough understanding of its chemical properties and reactivity essential. This guide provides a comprehensive overview of **4-Bromopyridine-3-boronic acid**, including its physical and chemical characteristics, stability, and its application in carbon-carbon bond formation, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Chemical Properties

4-Bromopyridine-3-boronic acid is a substituted pyridine derivative containing both a bromine atom and a boronic acid functional group. These features make it a versatile reagent in organic synthesis. The general properties of this compound are summarized below.

Property	Value	Reference
CAS Number	1256355-39-1	[1][2]
Molecular Formula	C5H5BBrNO2	[1]
Molecular Weight	201.82 g/mol	[1]
IUPAC Name	(4-bromopyridin-3-yl)boronic acid	[1]
SMILES	<chem>OB(O)C1=C(Br)C=CN=C1</chem>	[1]

Physical Properties:

While specific, experimentally verified data for the melting point, boiling point, and solubility of **4-Bromopyridine-3-boronic acid** are not consistently reported across public sources, data for a closely related isomer, 3-Bromopyridin-4-ylboronic acid, suggests a boiling point of 350.041 °C at 760 mmHg.[3] It is important for researchers to experimentally determine these values for the specific batch of **4-Bromopyridine-3-boronic acid** being used. Generally, pyridine boronic acids exhibit good stability.

Stability and Storage:

Boronic acids, including **4-Bromopyridine-3-boronic acid**, should be handled with care. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. For its isomer, 3-Bromopyridin-4-ylboronic acid, storage in an inert atmosphere and under refrigerated conditions (-20°C) is recommended.[3]

Reactivity and Synthetic Applications

The primary utility of **4-Bromopyridine-3-boronic acid** lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[4]

Suzuki-Miyaura Coupling Reaction:

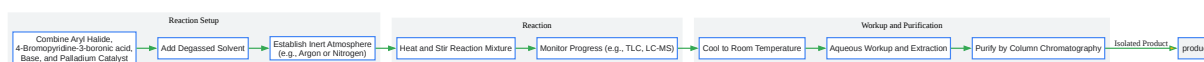
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, **4-Bromopyridine-3-boronic acid**) with an organohalide in the presence of a palladium catalyst and a base.[5][6] The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[5][7]

A key step in the mechanism is the activation of the boronic acid by a base, which facilitates the transmetalation step.[6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[4]

The use of **4-Bromopyridine-3-boronic acid** in Suzuki-Miyaura couplings allows for the introduction of a 4-bromopyridin-3-yl moiety into various molecular scaffolds. This is of particular interest in drug discovery, as the pyridine ring is a common feature in many biologically active compounds.[8][9]

General Experimental Workflow for Suzuki-Miyaura Coupling:

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. This can be adapted for use with **4-Bromopyridine-3-boronic acid**.

Materials:

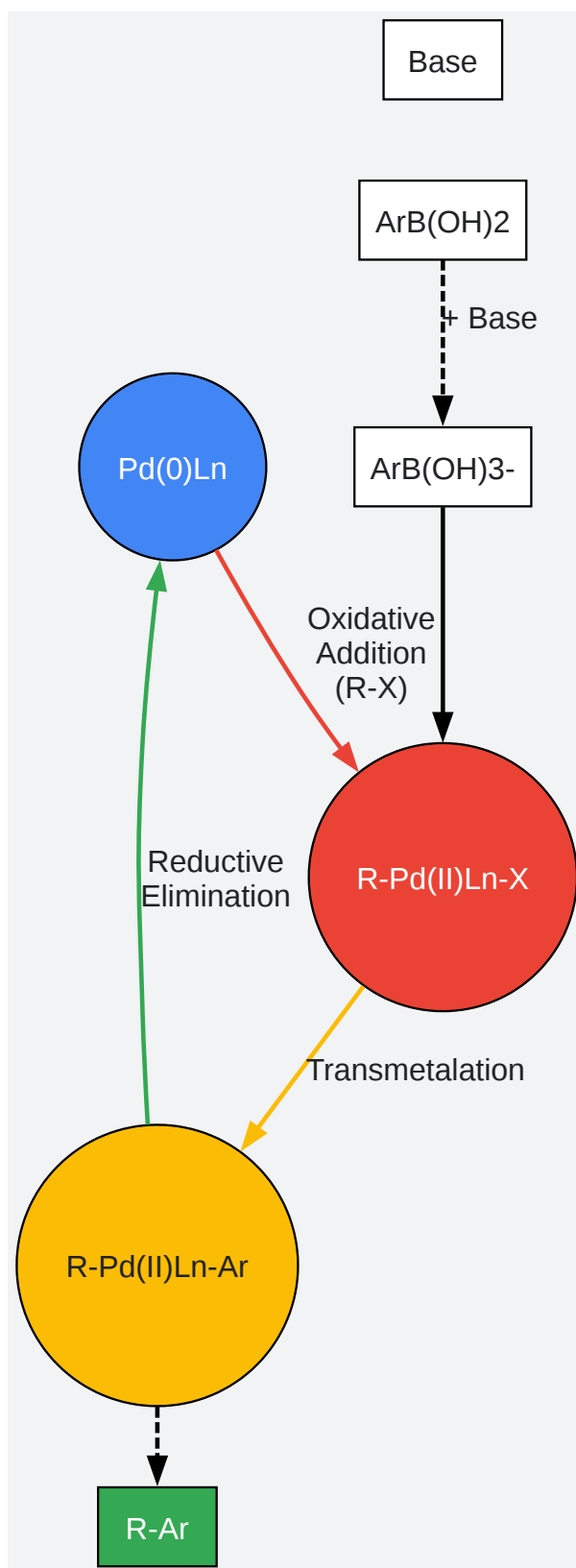
- Aryl halide (1.0 eq)
- **4-Bromopyridine-3-boronic acid** (1.1-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide, **4-Bromopyridine-3-boronic acid**, base, and palladium catalyst.
- Add the degassed solvent via syringe.
- Heat the reaction mixture with stirring to the desired temperature (typically 70-100 °C).
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyridine.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Bromopyridine-3-boronic acid is a key synthetic intermediate with significant applications in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the synthesis of biaryl pyridines. A comprehensive understanding of its chemical properties, reactivity, and handling is crucial for its effective utilization in research and development.

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